![molecular formula C16H22N4O5S2 B2547532 tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate CAS No. 1251620-21-9](/img/structure/B2547532.png)
tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O5S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anionic Cascade Recyclization
The study by Ivanov (2020) focuses on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines leading to various carboxylates and derivatives through treatment with alkyl lithiums. This work is crucial for understanding the reactivity and transformation pathways of related triazinones and could be relevant for the synthesis or functionalization of compounds similar to the one . Read more.
Cardiovascular Agents Synthesis
Sato et al. (1980) describe the synthesis and biological evaluation of 1,2,4-triazolo[1,5-a]pyrimidines, indicating their potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. This research could provide insights into the therapeutic applications of related triazolopyridine derivatives. Read more.
Luminescent Lanthanide Ion Complexes
The work by de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes presents an avenue for exploring the luminescent properties of related compounds, which could be beneficial in materials science and sensor development. Read more.
Click Chemistry in Unnatural Amino Acid Derivatives
Patil and Luzzio (2017) discuss the synthesis of triazolylalanine analogues through click chemistry, starting with tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives. This methodology could be relevant for the functionalization or creation of bioactive derivatives of the compound . Read more.
Intramolecular Cyclization for Annelation
Kolodina and Lesin (2009) explore the intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles, which could provide insights into synthesizing or modifying compounds with similar structural features, including the one specified. Read more.
Mecanismo De Acción
The mechanism of action of triazoles is often related to their ability to interact with biological systems . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(3-oxo-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S2/c1-16(2,3)25-14(21)11-20-15(22)19-10-12(4-5-13(19)17-20)27(23,24)18-6-8-26-9-7-18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOPVCGGLFVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
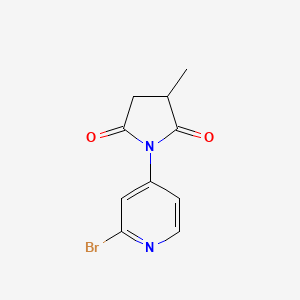
![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
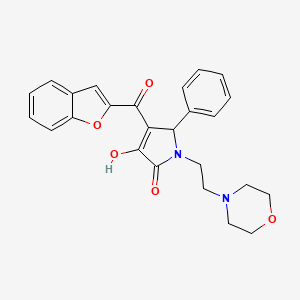
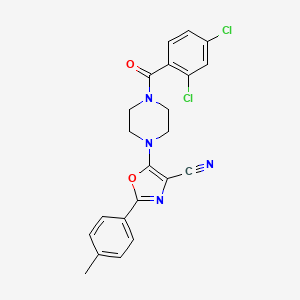
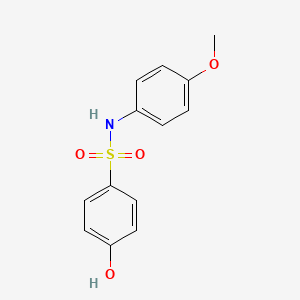
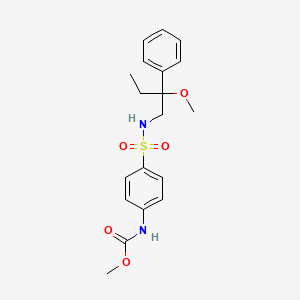
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
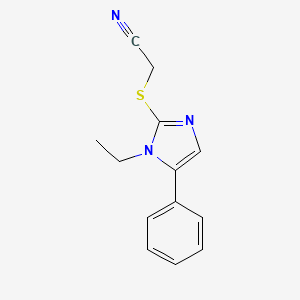
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
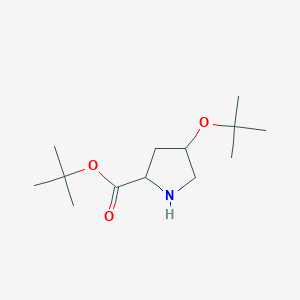
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)
![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)
![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)
